2,3-Dimethylheptane

説明

Contextualization within Branched Hydrocarbon Chemistry

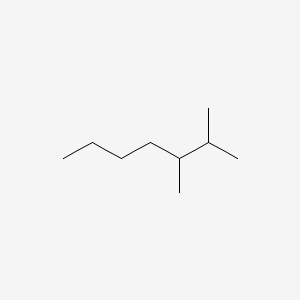

2,3-Dimethylheptane is a branched alkane, a class of saturated hydrocarbons characterized by a non-linear carbon skeleton. evitachem.com Alkanes, with the general formula Cn H2n+2, consist solely of carbon and hydrogen atoms linked by single bonds. vaia.com The structure of this compound features a seven-carbon chain (heptane) with two methyl (–CH₃) groups attached to the second and third carbon atoms. evitachem.com This branching distinguishes it from its straight-chain isomer, n-nonane, which shares the same molecular formula (C₉H₂₀) but has a different arrangement of atoms. evitachem.com This structural variation among isomers, such as this compound and its counterparts, leads to distinct physical and chemical properties. vaia.com Branched alkanes are significant components of petroleum products and are crucial in various industrial applications, including fuels and solvents. evitachem.comsmolecule.com

Role of this compound as a Model Compound in Alkane Research

In scientific research, this compound serves as a valuable model compound for studying the behavior of branched alkanes. Its well-defined structure allows for the precise investigation of thermodynamic properties, reactivity, and combustion mechanisms. Researchers utilize it as a reference compound in analytical techniques like gas chromatography and mass spectrometry to calibrate instruments and analyze complex hydrocarbon mixtures. The study of its properties provides fundamental insights into how branching affects molecular interactions and energy characteristics, which is essential for optimizing fuel efficiency and understanding environmental processes.

Overview of Advanced Research Domains Pertaining to this compound

Advanced research involving this compound spans several specialized fields. In combustion science, it is a key component in studies aimed at understanding autoignition behavior and optimizing fuel performance in engines. researchgate.net Its reactions are investigated in atmospheric chemistry to assess the role of volatile organic compounds (VOCs) in air quality. Furthermore, its interactions with various ions are studied using techniques like selected ion flow tube mass spectrometry (SIFT-MS) to understand its behavior in different chemical environments, which has relevance in areas from environmental analysis to disease diagnostics. rsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRFDUJXCLCKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871008 | |

| Record name | 2,3-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,3-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3074-71-3 | |

| Record name | Heptane, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Advanced Stereochemical Investigations of 2,3 Dimethylheptane

Elucidation of Conformational Isomerism in 2,3-Dimethylheptane Systems

The single carbon-carbon bonds within the this compound molecule allow for free rotation, leading to various three-dimensional arrangements known as conformational isomers, or conformers. uci.edu The most significant rotations are those around the C2-C3 and C3-C4 bonds, which influence the relative positions of the methyl groups and the rest of the alkyl chain. These conformers can be broadly categorized into staggered and eclipsed forms. doubtnut.com

Table 1: General Relative Energy Costs for Alkane Conformations This table provides generalized theoretical values for interactions common in alkanes like this compound. Actual values for the molecule may vary.

| Interaction Type | Conformation | Approximate Energy Cost (kJ/mol) |

|---|---|---|

| Torsional Strain | H/H eclipsed | 4.0 |

| Torsional Strain | CH₃/H eclipsed | 6.0 |

| Steric Strain | CH₃/CH₃ gauche | 3.8 |

Stereochemical Analysis of Chiral Centers in this compound Enantiomers

The carbon atoms at positions 2 and 3 of this compound are stereogenic (chiral) centers, as each is bonded to four different groups. vedantu.com For C2, the groups are a hydrogen atom, a methyl group, an ethyl group (as part of the larger chain), and the sec-butyl group (the remainder of the chain). For C3, the groups are a hydrogen atom, a methyl group, an isopropyl group (the beginning of the chain), and a butyl group. The presence of two chiral centers means that this compound can exist as up to 2ⁿ = 2² = 4 distinct stereoisomers. vedantu.comlibretexts.org These stereoisomers consist of two pairs of enantiomers. haverford.edu

(R)-2,3-Dimethylheptane: Absolute Configuration and Stereodescriptors

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. bartleby.comlibretexts.org For a specific stereoisomer, such as (2R,3R)-2,3-dimethylheptane, the substituents at each chiral center are ranked by atomic number. The molecule is then oriented so that the lowest-priority group (typically hydrogen) points away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated 'R' (from the Latin rectus for right). libretexts.org The (2R,3R) designation indicates that this clockwise arrangement is present at both the C2 and C3 stereocenters.

(S)-2,3-Dimethylheptane: Absolute Configuration and Stereodescriptors

The enantiomer of the (2R,3R) isomer is (2S,3S)-2,3-dimethylheptane. Enantiomers are non-superimposable mirror images and have opposite configurations at all chiral centers. uci.edumasterorganicchemistry.com Therefore, at both the C2 and C3 centers of this molecule, the sequence of substituents from highest to lowest priority traces a counter-clockwise path, leading to the 'S' designation (from the Latin sinister for left). libretexts.org

Diastereomeric Relationships within Substituted this compound Analogues

The remaining two stereoisomers of this compound are (2R,3S)-2,3-dimethylheptane and (2S,3R)-2,3-dimethylheptane. These two are enantiomers of each other. However, the relationship between an isomer from this pair (e.g., 2R,3S) and an isomer from the other pair (e.g., 2R,3R) is that of diastereomers. libretexts.orgmasterorganicchemistry.com Diastereomers are stereoisomers that are not mirror images of one another. haverford.edulibretexts.org They have different physical properties, such as boiling points, densities, and refractive indices. The introduction of further substituents on the heptane (B126788) chain would create additional stereoisomers and more complex diastereomeric relationships.

Table 2: Stereoisomers of this compound

| Stereoisomer | Configuration C2 | Configuration C3 | Relationship to (2R,3R)-2,3-Dimethylheptane |

|---|---|---|---|

| (2R,3R)-2,3-Dimethylheptane | R | R | Identical |

| (2S,3S)-2,3-Dimethylheptane | S | S | Enantiomer |

| (2R,3S)-2,3-Dimethylheptane | R | S | Diastereomer |

Theoretical Approaches to Molecular Geometry and Conformation of this compound

Modern computational chemistry provides powerful tools for investigating the molecular structure of compounds like this compound. Methods such as Density Functional Theory (DFT) are used to calculate the optimized molecular geometry and the relative energies of different conformers. researchgate.netrsc.org These theoretical studies can predict bond lengths, bond angles, and torsional angles with high accuracy.

Computational analyses confirm that the lowest energy conformations of this compound are those that maximize the distance between the bulkiest substituents, primarily through anti-staggered arrangements, to minimize steric strain. uci.edudoubtnut.com Such theoretical models are invaluable for rationalizing and predicting the outcomes of chemical reactions and for interpreting experimental data, such as that from gas chromatography, where the separation of isomers can be influenced by their conformational preferences. mdpi.comresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2R,3R)-2,3-Dimethylheptane |

| (2S,3S)-2,3-Dimethylheptane |

| (2R,3S)-2,3-Dimethylheptane |

Advanced Synthetic Methodologies and Pathway Elucidation for 2,3 Dimethylheptane

Mechanistic Studies of Selective Branched Alkane Synthesis Relevant to 2,3-Dimethylheptane

The selective synthesis of specific branched alkanes like this compound is a fundamental challenge in organic chemistry. Success requires precise control over bond formation and skeletal arrangement, which can be achieved through various mechanistic pathways.

Catalytic hydrogenation is a direct and efficient method for the synthesis of this compound from unsaturated precursors such as substituted heptenes or heptanols. This process involves the addition of hydrogen (H₂) across double bonds or the reduction of hydroxyl groups to yield the saturated alkane. chemistrytalk.orglibretexts.org

One of the most common industrial methods involves the catalytic hydrogenation of 2,3-dimethyl-2-heptene. The reaction mechanism proceeds via the adsorption of both the hydrogen gas and the alkene onto the surface of a metal catalyst. chemistrytalk.orglibretexts.org The catalyst, typically platinum (Pt) or palladium (Pd) on a carbon support (Pd/C), weakens the H-H bond, facilitating the sequential addition of two hydrogen atoms to the same side of the double bond (syn-addition). chemistrytalk.orglibretexts.org This method is highly efficient, often resulting in high-purity products under controlled conditions.

Similarly, precursors like 2,6-dimethylheptanol-4, synthesized via a Grignard reaction, can be hydrogenated to form the corresponding alkane. nist.gov The catalytic reduction of aldehydes and ketones to alcohols is also a well-established transformation, which can be extended to the complete reduction to an alkane under specific conditions. libretexts.org

Another viable precursor is the terminal alkyne 5,6-dimethyl-1-heptyne. Complete hydrogenation of the triple bond using a standard catalyst like platinum or palladium will yield this compound. scribd.comscribd.comlibretexts.org

Table 1: Typical Conditions for Catalytic Hydrogenation to this compound

| Precursor | Catalyst | Temperature (°C) | Reagents | Product | Reference |

|---|---|---|---|---|---|

| 2,3-Dimethyl-2-heptene | Platinum or Palladium on Charcoal | 160 - 170 | Hydrogen Gas | This compound | chemicalbook.com |

| 5,6-Dimethyl-1-heptyne | Catalytic Platinum | Not Specified | Hydrogen Gas | This compound | scribd.comscribd.com |

| 2,6-Dimethylheptanol-4 | Not Specified | Not Specified | Hydrogen Gas | 2,6-Dimethylheptane (B94447)* | nist.gov |

Note: This reference synthesizes the isomer 2,6-dimethylheptane, but the principle of hydrogenating the carbinol intermediate is applicable.

Alkylation reactions provide a powerful means to construct the carbon skeleton of branched alkanes by forming new carbon-carbon bonds. mt.com The primary challenge in synthesizing a specific isomer like this compound is controlling the regioselectivity—ensuring the alkyl groups are added to the desired positions. mdpi.comresearchgate.net

Friedel-Crafts Alkylation: This classic method involves the reaction of an alkyl halide with an aromatic or aliphatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com For branched alkanes, this can involve alkylating a smaller alkane with an alkene or alkyl halide. However, a significant challenge is the potential for carbocation rearrangements, which can lead to a mixture of isomers. Regioselective synthesis can be achieved by using carefully selected precursors. For instance, the Friedel-Crafts reaction between anisole (B1667542) and 3-bromo-3,6-dimethylheptane has been used to produce a specific branched nonylphenol isomer, demonstrating that a strategically chosen bromoalkane can direct the branching pattern. nih.govresearchgate.netresearchgate.net

Grignard and Organometallic Reagents: The use of organometallic reagents, such as Grignard reagents, offers a more controlled approach to alkylation. For instance, reacting tert-butylmagnesium bromide with 1-bromopentane (B41390) is a high-purity route to synthesize the isomer 2,2-dimethylheptane. A similar strategy could be envisioned for this compound by coupling appropriate Grignard reagents with alkyl halides. The reaction of 1-bromo-2,3-dimethyl-2-butene with a suitable alkylating agent has also been proposed as a synthetic route. The choice of transition metal catalysts can also influence regioselectivity; nickel-catalyzed reactions, for example, have shown a preference for branched products in certain C-H alkylations, in contrast to ruthenium catalysts which may favor linear products. mdpi.comacs.org

Catalytic Hydrogenation Pathways for Substituted Heptenes/Heptanols to this compound

Stereoselective Synthesis of this compound Enantiomers

The this compound molecule possesses two chiral centers (at carbons 2 and 3), meaning it can exist as a set of stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer. masterorganicchemistry.com

A key strategy for achieving this is through asymmetric catalytic hydrogenation. Research on the enantioselective hydrogenation of alkene precursors using chiral catalysts has shown promise. For example, the hydrogenation of alkene precursors using a chiral iridium(I) catalyst has been successful in producing specific enantiomers of the related compound 2,3-dimethylpentane (B165511). researchgate.net This methodology is considered relevant for the synthesis of other chiral polymethylated hydrocarbons, including the enantiomers of this compound. researchgate.net Chiral catalysts, such as metal complexes with BINAP ligands, are widely used for asymmetric hydrogenation, creating a chiral environment that directs the approach of hydrogen to one face of the double bond. tcichemicals.com

An alternative approach involves the use of chiral precursors, or "chiral building blocks," which already contain the desired stereochemistry. researchgate.netresearchgate.net For example, the asymmetric synthesis of (3R,5R)- and (3S,5S)-2,6-dimethylheptane-3,5-diol has been achieved, creating useful C2 chiral auxiliaries. researchgate.net Similarly, (2S,3S)-2,6-dimethylheptane-1,3-diol has been synthesized from a chiral ketone precursor. researchgate.net These chiral diols can serve as starting materials, where the hydroxyl groups are subsequently removed through chemical reduction to yield the target enantiomerically pure alkane.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Production

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing waste and energy consumption. scielo.br Key parameters that can be adjusted include temperature, solvent, catalyst type and concentration, and reaction time. sioc-journal.cnresearchgate.net

For the catalytic hydrogenation of 2,3-dimethyl-2-heptene, the reaction is typically performed at elevated temperatures (160–170 °C) using a platinum or palladium on charcoal catalyst to achieve high yield and purity. chemicalbook.com A study on the synthesis of pyrazole (B372694) derivatives demonstrated that temperature can have a dramatic effect; the yield was optimal at 60 °C but dropped sharply at room temperature. sioc-journal.cn Similarly, the choice of solvent can significantly impact both conversion and selectivity. scielo.br

Table 2: Comparison of Preparation Methods for this compound

| Preparation Method | Catalyst/Conditions | Yield | Purity | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Platinum/Palladium; 160 - 170 °C | High | High | Considered the most efficient method for industrial synthesis. |

| Alkylation | Lewis acids; Temperature varies | Moderate | Variable | Allows for specific branching but can be less controlled. |

Novel Synthetic Routes for this compound Precursors

One important class of precursors is substituted heptenes and alkynes. A reasonable structure proposed for a precursor that yields this compound upon hydrogenation is the terminal alkyne 5,6-dimethyl-1-heptyne. scribd.comscribd.com The synthesis of this alkyne would provide a direct route to the target alkane's carbon skeleton.

For stereoselective synthesis, the creation of chiral precursors is paramount. The synthesis of (2S,3S)-2,6-dimethylheptane-1,3-diol, which represents the side chain of 22(S)-hydroxycholesterol, was achieved from its precursor, the chiral ketone (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin-2-one. researchgate.net This demonstrates a sophisticated approach to building chiral molecules from commercially available starting materials.

Grignard reactions are also a foundational method for precursor synthesis. For example, 2,6-dimethylheptanol-4 was prepared in a 74% yield by reacting isobutyl magnesium bromide with ethyl formate. nist.gov This carbinol intermediate can then be processed further to obtain the final alkane.

Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethylheptane

High-Resolution Infrared Spectroscopy for Vibrational Mode Analysis in 2,3-Dimethylheptane

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the bonds connecting them. rsc.org For a molecule like this compound, the IR spectrum is dominated by C-H and C-C bond vibrations. High-resolution IR spectroscopy allows for the detailed analysis of these modes.

The primary vibrational modes for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations typically occur in the 2850-3000 cm⁻¹ region. libretexts.org Due to the presence of both methyl (CH₃) and methylene (B1212753) (CH₂) groups, as well as methine (CH) groups, this region consists of several overlapping symmetric and asymmetric stretching bands.

C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) for CH₂ and CH₃ groups appear in the 1350-1485 cm⁻¹ range. The characteristic umbrella-like bending mode of methyl groups is particularly notable.

C-C Skeleton Vibrations: The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex series of absorptions corresponding to the stretching and bending of the carbon-carbon backbone. rsc.org

While a standard IR spectrum can confirm the presence of an alkane functional group, high-resolution analysis is required to resolve the fine rotational-vibrational structure. This level of detail, though complex, provides a unique fingerprint that can, in principle, be used to distinguish this compound from its other isomers, which possess different molecular symmetries and thus different patterns of allowed vibrational transitions.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond Type |

|---|---|---|

| Asymmetric & Symmetric C-H Stretching | 2850 - 3000 | C-H (in CH, CH₂, CH₃) |

| C-H Bending (Scissoring/Bending) | 1450 - 1485 | C-H (in CH₂, CH₃) |

| C-H Bending (Umbrella Mode) | 1370 - 1380 | C-H (in CH₃) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Due to the presence of two chiral centers at the C2 and C3 positions, the ¹H and ¹³C NMR spectra of this compound are complex. Advanced NMR techniques, especially two-dimensional methods, are essential for unambiguous signal assignment and confirmation of the molecular structure, which is critical for distinguishing it from other dimethylheptane isomers. docbrown.infodocbrown.info

Two-dimensional (2D) NMR experiments correlate signals within the spectrum, providing clear evidence of atom connectivity through chemical bonds. epfl.ch

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (³J-coupling). libretexts.orgsdsu.edu For this compound, a COSY spectrum would reveal correlations between the methine proton at C2 and the protons of the C1 methyl group, the C3 methine proton, and the C2-methyl protons. Similarly, it would show the connectivity of the C3 proton to the C2 proton, the C4 methylene protons, and the C3-methyl protons, allowing for the entire proton network to be mapped. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): Also known as Heteronuclear Multiple Quantum Correlation (HMQC), this experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). sdsu.edulibretexts.org This technique allows for the definitive assignment of each carbon atom in the chain that bears protons, by linking the already identified proton signals from the COSY experiment to their corresponding carbon resonances.

Table 2: Predicted Key 2D NMR Correlations for this compound

| NMR Technique | Correlated Nuclei | Example of Key Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H (2-3 bonds) | Shows coupling between H at C2 and H at C3; H at C3 and H₂ at C4. |

| HSQC/HMQC | ¹H ↔ ¹³C (1 bond) | Links each proton signal to its directly attached carbon (e.g., C1-H₃, C2-H). |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Confirms placement of methyl groups (e.g., C1 protons correlate to C2). |

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance in a sample without the need for an identical reference standard of the analyte. usp.orgresearchgate.net The principle relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. asdlib.org

For a mixture containing this compound, a known amount of an inert internal standard is added to the sample. The internal standard must have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte mixture. ox.ac.uk By comparing the integral of a well-resolved signal from this compound (e.g., a specific methyl group) with the integral of the known standard, the precise molar concentration of this compound in the mixture can be calculated using the following relationship:

Cₓ = Cₛₜd * (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ)

Where:

Cₓ and Cₛₜd are the concentrations of the analyte and standard.

Iₓ and Iₛₜd are the integrated signal areas for the analyte and standard.

Nₓ and Nₛₜd are the number of protons giving rise to the respective signals. ox.ac.uk

This technique is highly accurate and can be applied to quantify this compound in complex matrices such as fuel blends or products from chemical synthesis.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments

Mass Spectrometry Techniques Beyond Basic Identification for this compound

Standard electron ionization mass spectrometry (EI-MS) of alkanes produces extensive fragmentation, resulting in spectra where the molecular ion is often weak or absent. docbrown.infolibretexts.org Furthermore, many alkane isomers yield very similar fragmentation patterns, making unambiguous identification difficult. Advanced MS techniques are therefore employed to overcome these limitations.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique that uses soft chemical ionization to detect and quantify volatile organic compounds. nih.gov It relies on well-characterized ion-molecule reactions between selected reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) and the analyte. mdpi.com The kinetics and product ions of these reactions can be unique to a specific isomer.

A study on the reactions of various alkanes, including this compound, with SIFT-MS reagent ions revealed distinct reactive behaviors: rsc.orgscribd.com

Reaction with H₃O⁺: Unlike many compounds that undergo simple proton transfer, this compound's reaction with H₃O⁺ is relatively fast and proceeds mainly by producing the [M-H]⁺ fragment ion (m/z 127), with only a minor signal from the adduct ion. rsc.org This reaction was found to be exothermic. scribd.com

Reaction with NO⁺: The reaction with NO⁺ proceeds via hydride ion transfer, leading to the formation of the [M-H]⁺ ion. rsc.org

Reaction with O₂⁺˙: The O₂⁺˙ ion reacts with this compound through charge transfer, followed by significant fragmentation. The degree of fragmentation is sensitive to experimental conditions such as temperature. rsc.org

By monitoring the specific product ions and their ratios for different reagent ions, SIFT-MS can differentiate isomers and provide quantitative analysis in real-time without prior chromatographic separation. researchgate.net

Table 3: Summary of SIFT-MS Reactions with this compound at 300 K

| Reagent Ion | Primary Reaction Pathway | Major Product Ion(s) | Observed Rate Coefficient (k) (cm³s⁻¹) |

|---|---|---|---|

| H₃O⁺ | Associative H₂ elimination | [C₉H₁₉]⁺ (m/z 127) | Fast (approaching collisional) |

| NO⁺ | Hydride transfer | [C₉H₁₉]⁺ (m/z 127) | Data specific to study conditions |

| O₂⁺˙ | Charge transfer & fragmentation | Extensive fragmentation | Data specific to study conditions |

Data derived from findings in Phys. Chem. Chem. Phys., 2024, 26, 26585. rsc.orgscribd.com

For highly complex mixtures, even advanced MS methods can benefit from preceding separation. Gas chromatography (GC) is excellent for separating isomers. Coupling GC-MS with a vacuum ultraviolet (VUV) detector in tandem creates a powerful analytical system (GC-MS/VUV) that provides three orthogonal dimensions of data for each analyte: GC retention time, mass spectrum, and VUV absorption spectrum. researchgate.netnih.gov

The VUV detector measures the gas-phase absorption of compounds in the ~120–240 nm range. researchgate.net Most organic molecules absorb strongly in this region due to electronic transitions (σ → σ* and n → σ*). Crucially, structural isomers that may have nearly identical mass spectra often possess unique VUV absorption spectra because of subtle differences in their electronic structure and molecular geometry. nih.gov

When analyzing a sample containing various nonane (B91170) isomers, GC separates them based on their boiling points and column interactions. As each isomer, such as this compound, elutes from the column, it passes through the non-destructive VUV cell where its absorption spectrum is recorded, and then enters the mass spectrometer for fragmentation analysis. researchgate.net This tandem approach significantly enhances the confidence of compound identification, as a match across all three data dimensions (retention time, mass spectrum, and VUV spectrum) is required, virtually eliminating the possibility of misidentifying isomers. nih.gov

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for Ion-Molecule Reaction Kinetics

Chromatographic Methods for Complex Mixture Analysis and Separation

The analysis of individual components within complex hydrocarbon mixtures, such as petroleum distillates and fuels, presents a significant analytical challenge. Chromatographic techniques, particularly gas chromatography (GC), are fundamental tools for the separation and quantification of volatile and semi-volatile compounds like this compound.

Advanced Gas Chromatography (GC) Techniques for Trace Analysis

Gas chromatography is a highly effective technique for the analysis of trace components in complex matrices due to its superior selectivity and the ability to quantify compounds present at parts-per-million (ppm) or even lower concentrations. diva-portal.org Its application is crucial in fields like the petroleum industry and environmental chemistry for detailed hydrocarbon analysis. diva-portal.org

For the trace analysis of specific analytes like this compound, which may be present in small quantities within a complex mixture, enhancing the sensitivity of the GC system is paramount. One approach is the use of sample enrichment techniques. Open tubular traps, which are capillary tubes coated with a thick film of a stationary phase, can be employed to pre-concentrate volatile analytes from a sample matrix before introduction into the GC system. diva-portal.org This enrichment step increases the concentration of the target analyte, allowing for more accurate detection and quantification. diva-portal.org Furthermore, fully automated systems combining high-capacity sorption probes with GC-Mass Spectrometry (GC-MS) have been developed for the rapid analysis of trace components in various matrices. diva-portal.org

The choice of GC column is also critical. For instance, in the analysis of volatile organic compounds (VOCs) in exhaled breath, a polar column was selected for the first dimension of a two-dimensional GC system to effectively separate endogenous compounds. mdpi.com The principle of GC separation is suitable for nearly any mixture of components that exhibit reasonable volatility, making it a versatile tool for diverse analytical challenges. diva-portal.org

Hyphenated Techniques (e.g., GCxGC-VUV) for Comprehensive Profiling

To overcome the limitations of single-column gas chromatography in resolving highly complex mixtures, hyphenated techniques have become indispensable. chromatographytoday.com These methods couple a separation technique, like GC, with one or more spectroscopic detection technologies, such as mass spectrometry (MS) or vacuum ultraviolet (VUV) spectroscopy. chromatographytoday.comajpaonline.com This combination enhances analytical resolution and provides more comprehensive information about the sample's composition. chromatographytoday.comcreative-proteomics.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolution than conventional one-dimensional GC by employing two different columns with distinct separation mechanisms. acs.org In a typical GCxGC setup, the effluent from the first-dimension column is sequentially trapped, concentrated, and then rapidly injected onto a second, shorter column for further separation. dlr.de This process creates a structured two-dimensional chromatogram where compounds are organized based on properties like their chemical class and carbon number. dlr.denih.gov For instance, iso-alkanes, the class to which this compound belongs, can be effectively separated from other hydrocarbon groups like n-alkanes, cyclo-alkanes, and aromatics. dlr.deacs.org A common configuration is the reversed-phase approach, which uses a semi-polar column in the first dimension and a non-polar column in the second dimension. dlr.deacs.org

Hyphenation with Advanced Detectors

The power of GCxGC is fully realized when coupled with advanced detectors that provide detailed structural information.

GCxGC-Mass Spectrometry (MS): The hyphenation of GCxGC with mass spectrometry, particularly time-of-flight MS (TOFMS), is a powerful tool for the complete group-type quantification of complex mixtures like petroleum middle distillates. acs.org GC-MS is a versatile technique suitable for both targeted and untargeted metabolite profiling, providing qualitative and quantitative data. creative-proteomics.com The mass spectrometer ionizes the separated compounds and analyzes the resulting fragments, allowing for their identification by comparing the obtained mass spectra to library data. creative-proteomics.com The parallel use of two detectors, such as a mass spectrometer for identification and a flame ionization detector (FID) for quantification, is a widely used concept that offers numerous advantages. acs.org

GCxGC-Vacuum Ultraviolet (VUV) Spectroscopy: Vacuum ultraviolet spectroscopy is a relatively new detection method for gas chromatography that measures the absorption of light in the 120–240 nm wavelength range. chromatographytoday.com Nearly all chemical compounds absorb in this region and produce unique, characteristic absorbance spectra, even between structurally similar isomers. chromatographytoday.comchromatographyonline.com This feature gives the VUV detector a high degree of complementarity to MS, which can struggle to differentiate some isobaric species. chromatographytoday.com The ability to distinguish isomers is one of the most significant advantages of VUV detection. chromatographytoday.com When hyphenated with GC, VUV spectroscopy allows for the deconvolution of co-eluting peaks, which can significantly reduce chromatographic run times. chromatographyonline.com The combination of GCxGC with VUV and MS provides complementary information, enabling a more comprehensive and accurate characterization of complex volatile and semi-volatile mixtures. researchgate.net

The following table summarizes the application of these advanced chromatographic techniques in the analysis of complex hydrocarbon mixtures containing compounds like this compound.

| Technique | Principle | Information Provided | Application in Complex Mixture Analysis |

| Advanced GC | Separation based on volatility and interaction with a stationary phase. creative-proteomics.com Employs techniques like sample pre-concentration for trace analysis. diva-portal.org | Retention time for identification (when compared to standards), quantitative data. diva-portal.org | Quantification of specific trace components like this compound in various matrices. diva-portal.org |

| GCxGC-MS | Two-dimensional separation coupled with mass-to-charge ratio detection. dlr.de | Provides structured separation by chemical class and carbon number, along with mass spectra for compound identification and quantification. dlr.deacs.org | Detailed group-type and component-by-component analysis of fuels and other complex hydrocarbon mixtures. dlr.deacs.org Identification of isomers within the iso-alkane family. acs.org |

| GC-VUV | Separation coupled with detection based on unique absorbance spectra in the vacuum ultraviolet range. chromatographyonline.com | Provides unique absorbance spectra for unambiguous identification, even of isomers. Allows for quantitative deconvolution of co-eluting peaks. chromatographytoday.comchromatographyonline.com | Fast analysis of gasoline and other petrochemicals. chromatographytoday.comvuvanalytics.com Distinguishes between different hydrocarbon classes (e.g., paraffins, isoparaffins, olefins, naphthenes, aromatics - PIONA). chromatographytoday.com |

| GCxGC-VUV-MS | Combines two-dimensional separation with two complementary detection techniques in tandem. researchgate.net | Orthogonal data from VUV (isomer selectivity) and MS (mass selectivity) for improved characterization and identification of compounds in complex mixtures. researchgate.net | Comprehensive characterization of structurally similar volatile organic compounds (VOCs) that are challenging to identify by a single detector. researchgate.net |

Research has demonstrated the utility of these techniques in analyzing mixtures containing this compound. For example, it has been listed as a component in studies involving GCxGC-TOFMS for the quantification of petroleum middle distillates and in the analysis of volatile compounds in food products. acs.orgacs.org Furthermore, this compound has been detected in exhaled breath samples using GCxGC-MS, highlighting the sensitivity of this technique for non-invasive diagnostics. mdpi.com

Computational Chemistry and Theoretical Modeling of 2,3 Dimethylheptane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure, bonding, and various properties of 2,3-dimethylheptane. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within the molecule and the energies associated with different molecular arrangements.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.govwikipedia.org It is particularly effective for calculating the properties of many-body systems like molecules by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org DFT can be used to predict a variety of properties for this compound, including:

Geometries and Energies: DFT calculations can determine the optimized three-dimensional structure of this compound, predicting bond lengths, bond angles, and dihedral angles. It can also calculate the relative energies of different conformers.

Spectroscopic Properties: DFT is capable of predicting spectroscopic data, such as infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the vibrational frequencies and their intensities, theoretical spectra can be generated and compared with experimental results to aid in spectral assignment. researchgate.net

Reaction Energetics: The enthalpy and Gibbs free energy of reactions involving this compound can be calculated using DFT. rsc.orgresearchgate.net For instance, the exothermicities and exergodicities of ion-molecule reactions have been investigated, providing insights into their feasibility and spontaneity. rsc.orgresearchgate.net

A study on the reactions of various ions with alkanes, including this compound, utilized DFT to analyze the thermodynamics of these reactions. rsc.orgresearchgate.net

Table 1: Calculated Electronic Properties for this compound

| Property | Value |

|---|---|

| HOMO Energy | -10.617 eV |

| LUMO Energy | 4.177 eV |

| Energy Gap (HOMO-LUMO) | 14.794 eV |

| Ionization Potential | 0.119 |

| Electron Affinity | 0.205 |

| Molecular Weight | 128.260 g/mol |

| Heat of Formation | -49.564 kcal/mol |

| Molar Refractivity | 157.210 cm³/mol |

This data is based on quantum chemical calculations. uobaghdad.edu.iq

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. mit.edu These methods can provide highly accurate results, though often at a greater computational expense than DFT.

For branched alkanes like this compound, ab initio calculations, such as the MP2/6-31G* level of theory, have been used to determine molecular structures and conformational distributions in the gas phase. While specific high-accuracy ab initio studies solely on this compound are not widely documented in the provided results, the principles are applicable. These methods are crucial for benchmarking other computational techniques and for obtaining precise data on properties like electron correlation effects, which are important in accurately describing the interactions within the molecule.

Density Functional Theory (DFT) for Energetic and Spectroscopic Predictions

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uzh.ch By solving Newton's equations of motion, MD simulations can track the trajectory of each particle in the system, providing a detailed view of the molecule's dynamic behavior. uzh.ch

For a flexible molecule like this compound, with its rotatable carbon-carbon bonds, MD simulations are invaluable for exploring its conformational landscape. nih.govmdpi.com The simulations can reveal the different spatial arrangements (conformers) the molecule can adopt, the relative populations of these conformers, and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. The process often involves:

System Setup: Defining the initial structure of this compound and placing it in a simulated environment, often a box of solvent molecules to mimic solution-phase behavior. nih.gov

Simulation: Running the simulation for a sufficient length of time (from nanoseconds to microseconds) to allow the molecule to explore a wide range of conformations. mdpi.com

Analysis: Analyzing the resulting trajectory to identify the most stable conformers, calculate their populations, and understand the transitions between them. frontiersin.org

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling Relevant to Branched Alkanes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. refaad.comsamipubco.com These models are built by developing mathematical equations that relate calculated molecular descriptors to experimental data. scispace.com

For branched alkanes like this compound, QSPR models are particularly relevant for predicting a wide range of physicochemical properties. researchgate.netresearchgate.net These properties can include boiling point, molar volume, heat of vaporization, and surface tension. scispace.com The process typically involves:

Descriptor Calculation: Generating a set of numerical descriptors that characterize the molecular structure of this compound and other related alkanes. These can include topological indices, which describe the connectivity of the atoms, as well as geometrical and electronic descriptors. refaad.com

Model Development: Using statistical methods, such as multiple linear regression, to build a mathematical model that links the descriptors to the property of interest. scispace.com

Model Validation: Testing the predictive power of the model using a separate set of compounds that were not used in the model's development.

Studies have shown that topological indices can be effectively used in QSPR models for alkanes. researchgate.net For example, the bond-valence substituent index (BVSI) has been shown to be a useful descriptor for predicting properties like boiling point and molar refraction in alkanes. scispace.com

Table 2: Physical Properties of Nonane (B91170) Isomers from QSPR Studies

| Compound | Boiling Point (°C) | Molar Volume (cm³/mol) | Molar Refraction | Heat of Vaporization (kJ/mol) | Surface Tension (dyn/cm) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 3,3-Dimethylheptane | 137.300 | 176.897 | 43.6870 | 42.66 | 24.19 | 22.01 |

| 3,4-Dimethylheptane | 140.600 | 175.349 | 43.5473 | 43.84 | 24.77 | 22.80 |

| 3,5-Dimethylheptane | 136.000 | 177.386 | 43.6379 | 42.98 | 23.59 | 21.77 |

This data is derived from QSPR analysis of various nonane isomers. researchgate.net

Reaction Pathway Mapping and Transition State Characterization via Computational Methods

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. This involves mapping the reaction pathway and characterizing the transition state.

Reaction Pathway Mapping: This process involves identifying the minimum energy path that connects reactants to products on the potential energy surface. smu.edu This path, known as the intrinsic reaction coordinate (IRC), provides a detailed picture of the structural changes that occur during a reaction. smu.edu

Transition State Characterization: The transition state is the highest energy point along the reaction pathway and represents the bottleneck of the reaction. ufl.edu Computational methods can be used to locate the geometry of the transition state and calculate its energy. ufl.edu This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. For bimolecular reactions like the E2 elimination, the transition state involves the interaction of both reactants. libretexts.org

For a reaction involving this compound, computational chemists would first propose a plausible mechanism. Then, they would use quantum chemical methods to locate the structures of the reactants, products, and the transition state(s) connecting them. By calculating the energies of these species, they can construct a reaction energy profile, which provides a quantitative understanding of the reaction mechanism. smu.edu

Reaction Mechanisms and Kinetics of 2,3 Dimethylheptane

Comprehensive Reaction Mechanisms for Oxidative Processes Involving 2,3-Dimethylheptane

The oxidation of alkanes is a cornerstone of combustion chemistry, with reaction pathways that vary significantly with temperature. For branched alkanes like this compound, the presence of tertiary carbon atoms adds layers of complexity to these mechanisms.

In the low-temperature regime (approximately 550–850 K), the oxidation of this compound proceeds through a well-established, yet intricate, series of radical chain reactions. dlr.deunizar.es This process is critical for understanding phenomena like autoignition and engine knock. The mechanism can be summarized by the following key steps, analogous to the LTO of other branched alkanes like 2,6-dimethylheptane (B94447) and various heptane (B126788) isomers. researchgate.netresearchgate.net

Initiation : The process begins with the abstraction of a hydrogen atom from the this compound molecule (RH) by a radical species (such as OH), forming an alkyl radical (R•). The tertiary C-H bonds at the C2 and C3 positions are particularly susceptible to abstraction due to their lower bond dissociation energy.

First O₂ Addition : The resulting alkyl radical (R•) rapidly adds to molecular oxygen (O₂) to form an alkylperoxy radical (ROO•).

Isomerization : The ROO• radical undergoes internal hydrogen atom transfer, where a hydrogen atom from within the same molecule moves to the peroxy group. This isomerization step forms a hydroperoxyalkyl radical (•QOOH). The rate of this transfer is highly dependent on the size of the transition state ring, with 6- and 7-membered rings being the most favorable. researchgate.netkaust.edu.sa

Second O₂ Addition : The •QOOH radical can then add a second O₂ molecule, forming a hydroperoxy-alkylperoxy radical (•OOR'OOH).

A significant competing pathway for the •QOOH radical is its cyclization to form cyclic ethers (e.g., substituted tetrahydrofurans) and an OH radical, a chain-propagating step. unizar.es

Table 1: Key Reaction Classes in the Low-Temperature Oxidation of this compound

| Step | Reaction Class | General Equation | Significance |

| 1 | H-Abstraction | RH + •X → R• + HX | Forms initial alkyl radical. |

| 2 | O₂ Addition | R• + O₂ → ROO• | Forms alkylperoxy radical. |

| 3 | Isomerization | ROO• → •QOOH | Critical for subsequent branching. |

| 4 | Second O₂ Addition | •QOOH + O₂ → •O₂QOOH | Leads to chain-branching precursors. |

| 5 | Decomposition | Ketohydroperoxide → Radicals | Key chain-branching pathway. |

| 6 | Cyclization | •QOOH → Cyclic Ether + •OH | Competing chain-propagation pathway. |

High-Temperature Combustion Kinetics and Product Formation

At high temperatures (typically above 1000 K), the oxidation mechanism of this compound simplifies. The intricate LTO pathways involving large peroxy radicals become less favorable as these intermediates are thermally unstable and tend to decompose back to their precursors. researchgate.net

Instead, high-temperature combustion is dominated by pyrolysis reactions, where C-C bonds within the fuel molecule break. nist.gov For this compound, this leads to the formation of a variety of smaller alkyl radicals and alkenes. These smaller fragments are then oxidized through a network of simpler, high-temperature reactions. The primary products of complete combustion are carbon dioxide and water. evitachem.com Under fuel-rich or incomplete combustion conditions, significant amounts of smaller hydrocarbons and carbon monoxide are also formed. The high-temperature reactivity of different octane (B31449) isomers has been shown to be less sensitive to the degree or location of methyl branching compared to low-temperature conditions. researchgate.net

Table 2: Likely Major Products from High-Temperature Combustion of this compound

| Product Type | Examples | Formation Pathway |

| Complete Combustion | Carbon Dioxide (CO₂), Water (H₂O) | Complete oxidation of the fuel. |

| Incomplete Combustion | Carbon Monoxide (CO) | Partial oxidation of carbon. |

| Pyrolysis Products | Methane, Ethene, Propene, Butene isomers | Thermal C-C bond scission. |

| Oxygenated Intermediates | Formaldehyde, Acetaldehyde | Partial oxidation of smaller hydrocarbon fragments. |

Ion-Molecule Reactions and Their Kinetic Profiles

The reactions of this compound with various ions have been studied using techniques like selected ion flow tube (SIFT) mass spectrometry. rsc.orgresearchgate.net These studies reveal specific reaction channels that are highly dependent on the nature of the reactant ion. rsc.org

When this compound reacts with the nitrosonium ion (NO⁺), the reaction proceeds exclusively through hydride ion transfer. rsc.orgscribd.com In this process, a hydride ion (H⁻) is abstracted from the alkane by the electrophilic NO⁺ ion. This is the only reaction channel observed for this pairing. scribd.com

The reaction can be represented as: C₉H₂₀ + NO⁺ → C₉H₁₉⁺ + HNO

This reaction produces the nonyl cation (C₉H₁₉⁺) with a mass-to-charge ratio (m/z) of 127. scribd.com In studies using a nitrogen carrier gas at 300 K, this hydride transfer accounts for 100% of the product ions observed. researchgate.net

In contrast to the reaction with NO⁺, the reaction of this compound with the dioxygen cation (O₂⁺•) is dominated by charge transfer followed by extensive fragmentation. rsc.orgrsc.org The absence of charge transfer in the reaction with NO⁺ indicates that the ionization energy of this compound is likely greater than that of NO• (9.25 eV). rsc.org

The initial step is the transfer of an electron from the this compound molecule to the O₂⁺• ion: C₉H₂₀ + O₂⁺• → [C₉H₂₀]⁺• + O₂

The resulting molecular ion, [C₉H₂₀]⁺•, is energetically unstable and rapidly fragments into smaller cations and radical species. The fragmentation pattern is sensitive to experimental conditions such as temperature and the energy of the ions. rsc.orgrsc.org

Table 3: Product Ions and Branching Ratios for the Reaction of this compound with O₂⁺• at 300 K in N₂ Carrier Gas

| Product Ion (m/z) | Chemical Formula | Branching Ratio (%) |

| 84 | C₆H₁₂⁺• | 48 |

| 85 | C₆H₁₃⁺ | 31 |

| 128 | C₉H₂₀⁺• | 13 |

| 57 | C₄H₉⁺ | 5 |

| 71 | C₅H₁₁⁺ | 3 |

Data sourced from a selected ion flow tube study. researchgate.net

Studies involving negative ions show that this compound is unreactive toward many common species such as OH⁻, O₂⁻•, NO₂⁻, and NO₃⁻. rsc.org However, a reaction does occur with the atomic oxygen anion (O⁻•). This reaction proceeds via an associative detachment process. rsc.orgrsc.org

In this type of reaction, the negative ion and the neutral molecule combine, and an electron is detached from the complex, resulting in a neutral product molecule: C₉H₂₀ + O⁻• → C₉H₂₀O + e⁻

The rate coefficients for this process with alkanes are estimated to be in the range of 1 to 1.6 x 10⁻⁹ cm³ s⁻¹. rsc.org

Charge Transfer Reactions and Fragmentation Patterns

Solvolysis Reaction Mechanisms of Functionalized this compound Derivatives

The solvolysis of functionalized this compound derivatives, where a leaving group is attached to the heptane backbone, is a key reaction class. These reactions, in which the solvent acts as the nucleophile, are typically associated with SN1 (unimolecular nucleophilic substitution) mechanisms, especially when dealing with tertiary alkyl halides due to the stability of the resulting carbocation intermediate. pearson.comyoutube.com

SN1 Reaction Mechanisms and Carbocation Intermediates

In an SN1 reaction, the rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation. pearson.com For a functionalized this compound, the position of the leaving group is crucial in determining the initial carbocation formed.

For instance, if a leaving group, such as a halide, were located at the C-3 position of this compound, its departure would lead to the formation of a tertiary carbocation. Tertiary carbocations are significantly more stable than secondary or primary carbocations due to hyperconjugation and inductive effects from the surrounding alkyl groups. pearson.com This inherent stability of the tertiary carbocation intermediate makes the SN1 pathway highly favorable for substrates like 3-halo-2,3-dimethylheptane. pearson.com

The mechanism proceeds in a stepwise manner:

Formation of the Carbocation: The bond between the carbon atom and the leaving group breaks, with the leaving group taking both electrons. This results in a planar, sp²-hybridized carbocation.

Nucleophilic Attack: A solvent molecule, acting as a nucleophile (e.g., water, ethanol), attacks the electrophilic carbocation. This can occur from either face of the planar carbocation. youtube.com

Deprotonation: If the nucleophilic solvent is neutral (like water or an alcohol), a final deprotonation step occurs to yield the neutral substitution product. youtube.com

It is also important to consider the possibility of carbocation rearrangements. If a less stable carbocation is initially formed (e.g., a secondary carbocation at the C-4 position), a 1,2-hydride or 1,2-methyl shift could occur to form a more stable tertiary carbocation at an adjacent position. libretexts.org For example, if a leaving group were at the C-4 position, a hydride shift from the C-3 position would lead to a more stable tertiary carbocation at C-3.

Stereochemical Outcomes and Racemization Pathways

When the leaving group is attached to a chiral center, the stereochemical outcome of an SN1 reaction is a key consideration. The planar nature of the carbocation intermediate allows the nucleophile to attack from either the top or bottom face with roughly equal probability. youtube.com

If the starting material is an enantiomerically pure functionalized this compound (for example, (R)-3-halo-2,3-dimethylheptane), the SN1 reaction will typically lead to a racemic or near-racemic mixture of the two possible enantiomers of the product. youtube.com This is because the attack from one side leads to retention of the original configuration, while attack from the other side leads to inversion of the configuration.

However, complete racemization is not always observed. The leaving group may temporarily remain in the vicinity of the carbocation, forming an "intimate ion pair". youtube.com This can partially shield one face of the carbocation from the incoming nucleophile, leading to a slight excess of the inversion product. youtube.com

Free Radical Reactions and Selectivity Studies

Alkanes like this compound can undergo free-radical halogenation in the presence of UV light or heat. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org The selectivity of this reaction—which hydrogen atom is replaced by a halogen—is a critical aspect.

The reactivity of C-H bonds in free-radical chlorination generally follows the order: tertiary > secondary > primary. wikipedia.org This is due to the relative stability of the corresponding alkyl radicals formed during the hydrogen abstraction step. The stability of these radicals follows the same trend: tertiary > secondary > primary.

In the case of this compound, there are primary, secondary, and tertiary hydrogens, leading to a mixture of monochlorinated products. The distribution of these products can be estimated by considering both the statistical factor (the number of each type of hydrogen) and the relative reactivity of each type of hydrogen.

Table 1: Analysis of Hydrogen Types in this compound

| Carbon Position | Hydrogen Type | Number of Hydrogens |

| 1 | Primary | 3 |

| 2 | Tertiary | 1 |

| 3 | Tertiary | 1 |

| 4 | Secondary | 2 |

| 5 | Secondary | 2 |

| 6 | Secondary | 2 |

| 7 | Primary | 3 |

| Methyl on C-2 | Primary | 3 |

| Methyl on C-3 | Primary | 3 |

The relative reactivity for chlorination is approximately 5:4:1 for tertiary:secondary:primary C-H bonds, respectively. pdx.edu Using these values, one can predict the approximate percentage of each monochlorinated isomer.

Bromination is significantly more selective than chlorination. masterorganicchemistry.com The relative reactivity for bromination can be as high as 1600:82:1 for tertiary:secondary:primary C-H bonds. youtube.com This high selectivity means that the bromination of this compound would overwhelmingly yield the product resulting from the substitution of a tertiary hydrogen, specifically at the C-2 or C-3 position. The transition state for hydrogen abstraction by a bromine radical has more radical character and is reached later along the reaction coordinate compared to chlorination, which has an earlier transition state. masterorganicchemistry.com This allows the stability differences between the potential radical intermediates to have a greater influence on the reaction outcome, leading to higher selectivity. masterorganicchemistry.com

Catalytic Transformations and Process Optimization Involving 2,3 Dimethylheptane

Heterogeneous Catalysis for Isomerization and Alkane Transformations

Heterogeneous catalysis is crucial in the petrochemical industry for upgrading low-value hydrocarbons into more valuable products. In the context of 2,3-dimethylheptane, which is a branched C9 alkane, heterogeneous catalysts are primarily used for isomerization and other alkane transformations like cracking and aromatization. These processes are essential for improving the octane (B31449) number of gasoline. Bifunctional catalysts, which possess both acidic sites for skeletal isomerization and metal sites for hydrogenation/dehydrogenation reactions, are commonly employed. tandfonline.com The isomerization of n-alkanes is a key industrial process for producing branched isomers with higher octane ratings. wikipedia.org

Zeolite-Based Catalysts and Their Performance

Zeolites are crystalline aluminosilicates with well-defined microporous structures that make them highly effective catalysts for hydrocarbon transformations. Their unique pore architecture and strong acidity enable shape-selective catalysis, promoting the isomerization of straight-chain alkanes to branched isomers while managing side reactions. scribd.comslideshare.net The isomerization process over bifunctional zeolite catalysts typically involves the dehydrogenation of the alkane on a metal site (like platinum or palladium) to form an olefin intermediate. This olefin then migrates to an acid site where it is protonated to form a carbenium ion, the key intermediate for skeletal rearrangement. tandfonline.com

Different types of zeolites exhibit varied performance in alkane isomerization:

Mordenite (MOR) : With its one-dimensional linear pore structure and strong acidity, Mordenite is highly active in cracking and isomerization reactions of long-chain alkanes. However, its strong acidity can also lead to increased coke formation, causing catalyst deactivation. scribd.com

Ferrierite (FER) : This zeolite is noted for its shape-selective catalytic performance in light hydrocarbon isomerization. It can be modified with precious metals like Pt and Pd to add a hydrogenation function, which improves cracking efficiency and the yield of target products. scribd.com

ZSM-5 : This zeolite is widely used in catalytic cracking and aromatization processes due to its unique pore size and shape selectivity, which can efficiently convert naphtha fractions. scribd.comamazonaws.com Adding metal promoters like Gallium (Ga) can create a bifunctional catalyst that enhances the conversion of light alkanes to aromatics. researchgate.net

Beta Zeolite : Metal-modified Beta zeolites, such as Pt/H-Beta, are utilized for the isomerization and cracking of n-alkanes. stackexchange.com

Hierarchical Zeolites : A novel class of hierarchical zeolites, which feature both micropores and larger mesopores, has shown superior activity and stability. This is attributed to improved mass transport of reactants and products and better accessibility to active sites. slideshare.netnih.gov

The operating conditions for zeolite catalysts in n-alkane isomerization are typically in the range of 200–400°C and 15–30 bar of pressure. slideshare.net However, for C7 fractions like heptane (B126788), standard C5-C6 isomerization catalysts are often ineffective due to high cracking activity. nefthim.com Developing catalysts that favor the formation of di-branched isomers like this compound over cracking is a significant research focus. nefthim.com

| Catalyst Type | Typical Operating Temperature | Key Features | Relevant Research Findings |

|---|---|---|---|

| Zeolites | 200–400 °C | High selectivity and stability under moderate conditions. slideshare.net | Hierarchical zeolites show enhanced mass transport and active site accessibility. slideshare.net |

| Mordenite | High | High activity in cracking and isomerization; strong acidity. scribd.com | Prone to coke formation, leading to deactivation. scribd.com |

| Ferrierite | Moderate | Excellent shape-selective performance. scribd.com | Can be endowed with hydrogenation function by adding Pt or Pd. scribd.com |

| ZSM-5 | High | Unique pore size for shape selectivity in cracking and aromatization. scribd.comamazonaws.com | Effective for converting naphtha to light olefins. scribd.com |

Metal-Organic Framework (MOF) Catalysts in Branched Alkane Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high degree of tunability in terms of pore size, shape, and surface chemistry makes them promising candidates for applications in catalysis and separation of branched alkanes. tandfonline.comresearchgate.net

In the context of branched alkane chemistry, MOFs have demonstrated potential in several areas:

Adsorptive Separation : The separation of linear, mono-branched, and di-branched alkanes is critical for upgrading gasoline octane ratings. MOFs can be designed with specific pore apertures to achieve size-sieving effects. For example, Fe2(bdp)3 has been shown to separate hexane (B92381) isomers based on their degree of branching. tandfonline.com A synergistic approach using both zeolite 5A (which rejects linear alkanes) and the MOF MIL-160(Al) (which separates isomers by branching) has been proposed as an innovative strategy for octane upgrading. researchgate.net

Catalysis : MOFs can serve as scaffolds for catalytically active sites. By confining single-site metal catalysts within the well-defined pores of a MOF, shape-selective catalysis can be achieved. For instance, ruthenium dihydride complexes supported on aluminum-based MOFs have been used for the hydrogenolysis of polyethylene (B3416737), producing liquid alkanes with a narrow distribution and varying degrees of branching. ias.ac.in

Alkane Oxidation : MOFs constructed from metalloporphyrins (MPs) are being investigated as solid catalysts for the selective oxidation of alkanes under mild conditions. These materials combine the catalytic advantages of bioinspired MP systems with the robust, porous nature of zeolitic materials, potentially avoiding catalyst leaching. tandfonline.com

While zeolites are limited by a fixed number of structures, the structural diversity of MOFs offers new opportunities for designing materials tailored for specific separations and catalytic transformations involving branched alkanes like this compound. tandfonline.com

Homogeneous Catalysis for Specific Functionalizations

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of selectivity and mild reaction conditions for specific chemical transformations. mdpi.com For a relatively unreactive molecule like this compound, specific functionalization—the selective introduction of chemical groups at particular positions—is a significant challenge.

Several homogeneous catalytic systems have been explored for the functionalization of branched alkanes:

Methylative Homologation : Research has shown that indium iodide (InI3) can catalyze the reaction of branched alkanes with methanol (B129727) to produce heavier, more highly branched alkanes. In one study, 2-methylpentane (B89812) was converted into 2,3-dimethylpentane (B165511) and other more branched species in the presence of InI3 at 180-200°C. acs.org This type of reaction is valuable for upgrading lighter alkanes into more desirable fuel components.

Photocatalytic C–H Functionalization : Decatungstate anion photocatalysis provides a method for the site-selective functionalization of C(sp³)–H bonds. However, the selectivity is influenced by both steric and polar effects. In the case of 2,3-dimethylpentane, both the methine (C-H at a tertiary carbon) and methylene (B1212753) (C-H at a secondary carbon) groups are sterically hindered. As a result, functionalization of the less hindered methyl (primary) C–H bonds can compete, leading to a mixture of products. nrel.gov

Deoxygenation of Alcohols : While not a direct functionalization of the alkane, homogeneous catalysts are used to produce branched alkanes from functionalized precursors. For example, bimetallic catalysts have been used for the hydrodeoxygenation (HDO) of alcohols. In one study, 2,6-dimethylheptan-2-ol was converted to 2,6-dimethylheptane (B94447) with high yield using Rh-Mo, Ir-Mo, Pt-Mo, and Pd-Mo catalysts. google.com This demonstrates a pathway to synthesize specific branched alkanes from corresponding alcohols.

The development of ligands is a key aspect of advancing homogeneous catalysis, as ligands can modify the structure and reactivity of a metal catalyst, thereby influencing reaction rates and selectivity. google.com

Catalyst Deactivation Mechanisms in this compound Related Processes

Catalyst deactivation is a critical issue in industrial hydrocarbon transformations, leading to reduced efficiency and economic losses. The most common cause of deactivation for solid acid catalysts, such as zeolites used in alkane isomerization, is the formation of carbonaceous deposits, commonly referred to as "coke". stackexchange.comnefthim.com

The primary mechanisms of deactivation include:

Coke Formation : Coke consists of heavy, non-desorbed side products that form and accumulate on the catalyst. nefthim.com These deposits can be non-aromatic low-temperature coke, formed from the polymerization of unsaturated compounds like alkenes, or polyaromatic high-temperature coke. stackexchange.comnefthim.com Carbenium ions, the key intermediates in isomerization, are also precursors for side reactions like cracking and alkylation that can lead to coke formation. nefthim.com

Pore Blockage : The coke deposits can physically block the pores and active sites of the catalyst. This is particularly problematic in microporous materials like zeolites, as it restricts access for reactant molecules and hinders the diffusion of products, ultimately leading to a loss of catalytic activity. amazonaws.comstackexchange.com In the conversion of n-hexadecane over a Pt/H-Beta catalyst, coke formation was found to be caused by the retention of reaction intermediates or products inside the pores. stackexchange.com

Loss of Acid Sites : For sulfated zirconia catalysts, another type of solid acid catalyst, deactivation can occur through the reduction of sulfate (B86663) species, which leads to a loss of the acid sites necessary for the isomerization reaction.

While often detrimental, some studies have noted that a controlled, small amount of carbonaceous deposit ("soft coke") can sometimes have a beneficial role, potentially enhancing selectivity by modifying the catalyst's active sites. stackexchange.com

Reaction Engineering and Process Intensification for this compound Synthesis or Upgrading

Reaction engineering and process intensification are focused on the design and optimization of chemical reactors and processes to improve efficiency, yield, and economic viability. For the synthesis or upgrading of this compound, this involves optimizing reaction conditions and reactor configurations to favor the formation of desired multi-branched isomers while minimizing undesirable side reactions like cracking. nefthim.com

Key parameters in the reaction engineering of alkane isomerization include:

Temperature : Isomerization reactions are typically slightly exothermic, meaning lower temperatures thermodynamically favor the formation of more highly branched isomers. tandfonline.com However, higher temperatures are needed to achieve practical reaction rates. This creates a trade-off that must be carefully managed. tandfonline.comscribd.com For C7+ paraffin (B1166041) isomerization, typical operating temperatures can range from 150°C to 300°C.

Pressure : The process is usually run under hydrogen pressure. The hydrogen helps to inhibit coke formation and maintain catalyst activity.

Space Velocity : The liquid hourly space velocity (LHSV), which is the volumetric flow rate of the liquid feed divided by the volume of the catalyst, determines the residence time of the reactants in the reactor. A lower LHSV (longer residence time) can increase conversion but may also lead to more cracking.

Catalyst Selection : As discussed previously, the choice of catalyst is paramount. For C7 isomerization, catalysts need to have high acidity and hydrogenation-dehydrogenation functionality but must be designed to suppress the high cracking activity seen with n-heptane. nefthim.com

Process Intensification Strategies: Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net For alkane isomerization, this can involve:

Multi-Zone Reactors : One strategy to maximize the yield of a specific isomer is to use multiple reaction zones with different operating conditions. For instance, a first reaction zone could be operated to convert n-hexane to methylpentanes, which are then fed to a second, low-conversion zone optimized to produce 2,3-dimethylbutane. A similar strategy could be envisioned for producing this compound.

Reactive Separation : For equilibrium-limited reactions like isomerization, combining the reaction and separation steps into a single unit can drive the conversion beyond the equilibrium limit. A true moving bed reactor (TMBR), where the catalyst and fluid move counter-currently, can achieve very high conversions by continuously removing the desired product from the reaction zone. ias.ac.in

Flow Chemistry : Continuous flow reactors offer enhanced heat and mass transfer, improved safety, and the ability to operate at superheated conditions (above the solvent's boiling point), which can significantly increase reaction rates and productivity. nih.gov This approach, combined with scale-up studies moving from microreactors to pilot plants, can accelerate the development of new isomerization processes. tandfonline.com

Integrated Process Schemes : Complex schemes involving isomerization units, naphthenic ring-opening units, and separation units (like distillation or adsorption) can be combined to recycle less-desired normal and mono-branched paraffins until they are converted into high-octane products.

| Compound Name |

|---|

| 2,2,3-trimethylbutane |

| 2,3-dimethylbutane |

| This compound |

| 2,6-dimethylheptan-2-ol |

| 2,6-dimethylheptane |

| 2-methylpentane |

| Acetic acid |

| Acetaldehyde |

| Adamantane |

| Benzene |

| Ethene |

| Ethyl acrylate |

| Gallium |

| Heptane |

| Hexadecane |

| Hydrogen |

| Indium iodide |

| Iridium |

| Isobutane |

| Isopentane |

| Methanol |

| Methylcyclopentane |

| Molybdenum |

| n-butane |

| n-hexadecane |

| n-hexane |

| n-heptane |

| Palladium |

| Platinum |

| Rhodium |

| Ruthenium |

| Toluene |

| Xylene |

Environmental Fate and Degradation Pathways of 2,3 Dimethylheptane

Atmospheric Degradation Mechanisms

Once volatilized into the atmosphere, 2,3-dimethylheptane is subject to chemical reactions that determine its atmospheric lifetime and impact on air quality. wikipedia.org The primary degradation pathways are initiated by reactions with highly reactive oxidant species.

The most significant atmospheric removal process for this compound is its reaction with hydroxyl radicals (•OH). wikipedia.org The hydroxyl radical, often termed the "detergent" of the troposphere, initiates the oxidation of volatile organic compounds (VOCs) like this compound. wikipedia.org This reaction involves the abstraction of a hydrogen atom from the alkane molecule, forming water and an alkyl radical (R•). wikipedia.org

•OH + C₉H₂₀ → H₂O + C₉H₁₉•

The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•), which then participates in further atmospheric reactions. wikipedia.org The rate of reaction with hydroxyl radicals is a key factor in determining the atmospheric lifetime of the compound. For this compound, the rate constant for its reaction with OH radicals has been reported, which is crucial for modeling its atmospheric persistence. copernicus.orgcopernicus.org Studies on similar branched alkanes, such as 2,3-dimethylbutane, show that abstraction of tertiary hydrogen atoms by OH radicals is significantly favored over primary hydrogen abstraction. osti.gov

Table 1: Atmospheric Reaction Rate Constant for this compound

| Reactant | Rate Constant (k) in cm³ molecule⁻¹ s⁻¹ | Source |

|---|---|---|

| OH Radical | 9.97E-12 | copernicus.orgcopernicus.org |